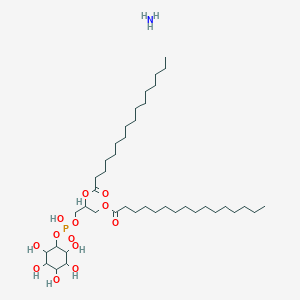
PtdIns-(1,2-dipalmitoyl) (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves the esterification of phosphatidylinositol with palmitic acid (C16:0) at the sn-1 and sn-2 positions. This process typically requires the use of catalysts and specific reaction conditions to ensure the correct attachment of the fatty acyl chains .
Industrial Production Methods
Industrial production of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves large-scale esterification processes, often utilizing automated systems to maintain consistency and purity. The compound is then purified through various chromatographic techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of phosphatidylinositol derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
PtdIns-(1,2-dipalmitoyl) (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid chemistry and membrane interactions.
Biology: Utilized in studies of cellular signaling pathways and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems and therapeutic applications.
Industry: Employed in the development of lipid-based products and formulations
Mechanism of Action
The mechanism of action of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves its incorporation into cellular membranes, where it can influence membrane structure and function. It interacts with various molecular targets, including proteins and other lipids, to modulate cellular signaling pathways and membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt): Another derivative of phosphatidylinositol with additional phosphate groups at the 4 and 5 positions.
PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt): A similar compound with phosphate groups at the 3 and 5 positions.
Uniqueness
PtdIns-(1,2-dipalmitoyl) (ammonium salt) is unique due to its specific fatty acyl chain composition and its role as a synthetic analog of natural phosphatidylinositol. This makes it particularly useful for studying lipid interactions and cellular signaling in a controlled manner .
Properties
Molecular Formula |
C41H82NO13P |
|---|---|
Molecular Weight |
828.1 g/mol |
IUPAC Name |
azane;[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3 |
InChI Key |
MRDHBHKPDFRCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















